6-[[1-(5-Ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride
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Overview
Description
6-[[1-(5-Ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride is a complex organic compound with a molecular formula of C14H17FN2O4S and a molecular weight of 328.36
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl fluoride group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or methanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[[1-(5-Ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with active site residues.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 6-[[1-(5-Ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool for studying biochemical pathways and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar compounds to 6-[[1-(5-Ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride include other sulfonyl fluorides and pyridine derivatives. For example:
Sulfonyl Fluorides: Compounds like methanesulfonyl fluoride and trifluoromethanesulfonyl fluoride share the sulfonyl fluoride group but differ in their overall structure and reactivity.
Pyridine Derivatives: Compounds such as 2-chloropyridine and 4-nitropyridine have similar pyridine rings but different substituents, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
6-[[1-(5-ethylfuran-2-yl)-2-methoxyethyl]amino]pyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4S/c1-3-10-4-6-13(21-10)12(9-20-2)17-14-7-5-11(8-16-14)22(15,18)19/h4-8,12H,3,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJALTQONFCIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(COC)NC2=NC=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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